molecular formula C13H15F2N3O2S B10953833 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10953833
M. Wt: 315.34 g/mol
InChI Key: OQBFKZCMLVFVPC-UHFFFAOYSA-N
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Description

5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including difluoromethoxy, ethoxy, and triazolylhydrosulfide

Preparation Methods

The synthesis of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common synthetic route starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with ethyl bromide to form the ethoxy derivative. This intermediate is then subjected to oxidation to introduce the triazole ring, followed by N-acylation to incorporate the hydrosulfide group . Industrial production methods often optimize these steps to improve yield and purity, using reagents such as sodium hydroxide for economic advantages .

Chemical Reactions Analysis

5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, while the triazole ring facilitates its interaction with active sites. This results in the inhibition or modulation of the target’s activity, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with similar compounds such as:

The uniqueness of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F2N3O2S

Molecular Weight

315.34 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H15F2N3O2S/c1-3-18-11(16-17-13(18)21)8-5-6-9(20-12(14)15)10(7-8)19-4-2/h5-7,12H,3-4H2,1-2H3,(H,17,21)

InChI Key

OQBFKZCMLVFVPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC(F)F)OCC

Origin of Product

United States

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